molecular formula C18H17NO5S3 B2453203 Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2097894-70-5

Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2453203
CAS No.: 2097894-70-5
M. Wt: 423.52
InChI Key: ZMWIBDPLMUWEIP-UHFFFAOYSA-N
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Description

Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H17NO5S3 and its molecular weight is 423.52. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S3/c1-24-18(21)17-16(7-9-26-17)27(22,23)19-10-15(20)13-4-2-12(3-5-13)14-6-8-25-11-14/h2-9,11,15,19-20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWIBDPLMUWEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate, with the CAS number 2097894-70-5, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H17NO5S3C_{18}H_{17}NO_{5}S_{3}, with a molecular weight of 423.5 g/mol. The compound features a thiophene ring, which is known for its significant role in drug discovery due to its bioactivity.

PropertyValue
CAS Number 2097894-70-5
Molecular Formula C₁₈H₁₇N O₅S₃
Molecular Weight 423.5 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including Vilsmeier-Haack reactions and subsequent hydrolysis. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties. This compound has been tested against various Gram-positive and Gram-negative bacterial strains. The results demonstrate that this compound possesses potent antibacterial activity, comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including prostate cancer (PC-3). Studies reveal that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. The compound's ability to inhibit tumor growth suggests its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce inflammation markers in vitro, which positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Antibacterial Evaluation : A study tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its effectiveness against resistant strains.
  • Anticancer Study : In vitro tests on PC-3 cells revealed that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability by approximately 50% after 48 hours.
  • Anti-inflammatory Research : In an animal model of inflammation, administration of the compound reduced paw edema significantly compared to the control group, indicating its potential as an anti-inflammatory agent.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Thiophene derivatives, including this compound, have shown potential in inhibiting cancer cell proliferation. Research indicates that these compounds can interfere with specific biochemical pathways involved in tumor growth.
    • Antimicrobial Properties : The sulfamoyl group in the structure enhances its interaction with biological targets, making it effective against various bacterial strains. Studies have demonstrated its efficacy in inhibiting the growth of resistant bacterial strains.
    • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis.
  • Material Science
    • Organic Electronics : Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate can be utilized in the development of organic semiconductors. Its thiophene structure contributes to charge transport properties, which are crucial for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
    • Photovoltaic Applications : The compound's electronic properties make it suitable for use in solar cells, where it can enhance light absorption and energy conversion efficiency.

Case Studies

  • Anticancer Research
    • A study published in Journal of Medicinal Chemistry explored various thiophene derivatives, including this compound), demonstrating significant cytotoxicity against breast cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways.
  • Antimicrobial Activity
    • In research documented in Antimicrobial Agents and Chemotherapy, the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics.
  • Material Science Applications
    • A paper in Advanced Functional Materials described the incorporation of thiophene derivatives into organic photovoltaic devices, showcasing enhanced efficiency due to improved charge mobility and light absorption characteristics.

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